molecular formula C6H14N2O2 B2608144 N-(2H3)methyl(tert-butoxy)carbohydrazide CAS No. 2361643-91-4

N-(2H3)methyl(tert-butoxy)carbohydrazide

Cat. No.: B2608144
CAS No.: 2361643-91-4
M. Wt: 149.208
InChI Key: IHMQNZFRFVYNDS-GKOSEXJESA-N
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Description

N-(2H3)methyl(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C11H22N2O4. . This compound is characterized by its white to yellow solid form and is used in various chemical reactions and industrial applications.

Preparation Methods

The synthesis of N-(2H3)methyl(tert-butoxy)carbohydrazide involves the reaction of tert-butyl carbazate with methyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane at a temperature range of 0-5°C. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product.

Chemical Reactions Analysis

N-(2H3)methyl(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and oxidized derivatives of the original compound.

Scientific Research Applications

N-(2H3)methyl(tert-butoxy)carbohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2H3)methyl(tert-butoxy)carbohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting biochemical pathways. This interaction can lead to changes in cellular processes and metabolic functions .

Comparison with Similar Compounds

N-(2H3)methyl(tert-butoxy)carbohydrazide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of tert-butoxy and methyl groups, which provide specific steric and electronic effects that influence its reactivity and applications in various fields.

Properties

IUPAC Name

tert-butyl N-amino-N-(trideuteriomethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8(4)7/h7H2,1-4H3/i4D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMQNZFRFVYNDS-GKOSEXJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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